5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde

Description

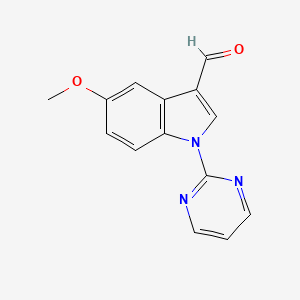

5-Methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde is a heterocyclic compound featuring an indole core substituted with a methoxy group at position 5, a pyrimidinyl group at the N1 position, and an aldehyde functional group at position 3. This structure combines electron-donating (methoxy) and electron-withdrawing (pyrimidinyl) substituents, which influence its electronic properties, solubility, and reactivity.

The aldehyde group at position 3 makes it a versatile intermediate for further derivatization, such as condensation reactions to form hydrazides or imines .

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1-pyrimidin-2-ylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-19-11-3-4-13-12(7-11)10(9-18)8-17(13)14-15-5-2-6-16-14/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXNNMOTBJZTPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2C=O)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole structure.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Attachment of the Pyrimidinyl Group: The pyrimidinyl group can be attached through a nucleophilic substitution reaction, where the indole nitrogen reacts with a pyrimidinyl halide.

Formylation: The aldehyde group can be introduced using the Vilsmeier-Haack reaction, where the indole reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The aldehyde group in 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carboxylic acid.

Reduction: 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde exhibits significant anticancer properties. It has been studied for its ability to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed selective cytotoxicity against breast cancer cell lines. The compound was found to disrupt the mitochondrial membrane potential, leading to apoptosis in cancer cells while sparing normal cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for the development of new antibiotics.

-

Data Table: Antimicrobial Activity

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL

Neuropharmacology

Potential as a Neuroprotective Agent

There is growing interest in the neuroprotective effects of this compound. Early research suggests that it may help mitigate neurodegenerative processes associated with diseases like Alzheimer’s and Parkinson’s.

- Case Study : In vitro studies have shown that the compound can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .

Enzyme Inhibition

Inhibition of Specific Enzymes

This compound has been investigated as an inhibitor of certain enzymes involved in metabolic pathways.

- Example : It has been found to inhibit certain kinases that play a role in cancer progression, suggesting a dual role as both an anticancer agent and an enzyme inhibitor .

Mechanism of Action

The mechanism of action of 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences between the target compound and its analogs:

Key Observations:

- Electronic Effects : The pyrimidinyl group in the target compound is electron-withdrawing, which polarizes the indole core and enhances the electrophilicity of the aldehyde group compared to N-methyl analogs (e.g., ).

- Functional Group Reactivity : The absence of an aldehyde in compounds like 5-methoxy-3-(1-pentylimidazolyl)-1H-indole () limits their utility in condensation reactions, a key advantage of the target compound.

Biological Activity

5-Methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis typically involves several steps:

- Formation of the Indole Core : The indole structure can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Introduction of the Methoxy Group : This is achieved by methylating a hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.

- Attachment of the Pyrimidinyl Group : This involves nucleophilic substitution where the indole nitrogen reacts with a pyrimidinyl halide.

These methods yield various derivatives that can be further functionalized for enhanced biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes, including kinases, which play crucial roles in cell signaling pathways.

- Protein Interaction : It acts as a probe in biochemical assays to study enzyme activity and protein interactions, indicating its utility in research settings.

- Anticancer Activity : Preliminary studies suggest that it may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to have cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT116). The IC50 values for these effects are critical for evaluating its therapeutic potential:

Anti-inflammatory Effects

Indole derivatives, including this compound, have been reported to possess anti-inflammatory properties. They may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines and enzymes like COX-2.

Study on Anticancer Activity

In a study evaluating the anticancer effects of several indole derivatives, including this compound, researchers found significant inhibition of cell proliferation in MDA-MB-231 cells at concentrations as low as 1 µM. The study also noted morphological changes indicative of apoptosis and increased caspase activity, confirming the compound's role as an apoptosis inducer .

Enzyme Inhibition Assay

A biochemical assay demonstrated that this compound effectively inhibited specific kinases involved in cancer progression, with IC50 values comparable to established inhibitors. This highlights its potential as a lead compound for drug development targeting kinase-related pathways .

Q & A

Q. What are the established synthetic routes for 5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde?

The compound is synthesized via condensation reactions under acidic conditions. A representative method involves refluxing a mixture of a substituted indole precursor (e.g., 5-methoxy-3-formylindole derivatives) with a pyrimidinyl reagent in acetic acid, followed by recrystallization from DMF/acetic acid . Sodium acetate is often used as a catalyst to enhance reaction efficiency .

Example Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Acetic acid | Reflux | 110–120°C | 3–5 h | ~75% |

Q. How is the structural confirmation of this compound achieved?

X-ray crystallography is the gold standard. The SHELX system (e.g., SHELXL) refines crystallographic data to resolve bond lengths, angles, and electron density maps . ORTEP-III generates graphical representations of thermal ellipsoids for visualizing molecular geometry . Complementary techniques like NMR (1H, 13C) and FT-IR validate functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹).

Q. What analytical techniques are critical for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) ensures >95% purity. Melting point analysis (mp ~165–166°C, similar to structurally related indole-carbaldehydes ) and elemental analysis (C, H, N) further confirm purity .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Yield improvements involve:

- Stoichiometric adjustments : A 10% excess of the aldehyde precursor (1.1 equiv) minimizes side reactions .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) may accelerate pyrimidinyl coupling .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. How are discrepancies between spectroscopic and crystallographic data resolved?

Contradictions (e.g., NMR vs. X-ray bond lengths) require:

- Dynamic effects analysis : Variable-temperature NMR to assess conformational flexibility.

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) compare theoretical and experimental geometries .

- Multi-technique cross-validation : 2D NMR (COSY, NOESY) and mass spectrometry (HRMS) confirm molecular connectivity .

Q. What strategies enable the design of bioactive derivatives?

The aldehyde group is reactive for:

- Schiff base formation : Condensation with amines/hydrazides to generate imine-linked derivatives (e.g., thiazolylidene-indole hybrids ).

- Nucleophilic addition : Grignard reagents or organozinc species add to the aldehyde, creating branched analogs .

- Heterocyclic annulation : Cyclocondensation with thioureas or hydrazines yields fused pyrazole or oxadiazole rings .

Q. How are stability and storage conditions determined for this compound?

Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) assess degradation. Light-sensitive aldehydes require amber vials and inert atmosphere storage . TGA/DSC analysis identifies decomposition thresholds (>200°C for related indoles ).

Data Contradiction and Methodological Challenges

Q. Why might X-ray data conflict with computational models?

- Crystal packing effects : Non-covalent interactions (e.g., π-stacking) distort bond angles in the solid state vs. gas-phase calculations .

- Dynamic disorder : Mobile substituents (e.g., methoxy groups) reduce crystallographic resolution . Refinement using SHELXL’s TWIN/BASF commands can address twinning artifacts .

Q. How to address low reproducibility in synthetic protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.